Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which includes “Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate”, involves several important synthetic methods. These methods can be categorized into six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Molecular Structure Analysis
The molecular structure of “Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate” is represented by the formula C11H12O3S. This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives involves various chemical reactions. For instance, 2,3-dihydro-1,4-benzoxathiine was first prepared in 1954 in the reaction of o-mercaptophenol and 1,2-dibromoethane using sodium methoxide as a strong base . Furthermore, various electrophiles, such as different α-halo Michael acceptors, methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, and ethyl 2,3-dibromopropionate, had been applied in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)6-8-7-15-10-5-3-2-4-9(10)14-8/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNUSJMVAMHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616296 |
Source
|
Record name | Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
CAS RN |
111042-30-9 |
Source
|
Record name | Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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